N-(2-ethoxybenzyl)methanesulfonamide
Overview
Description
N-(2-ethoxybenzyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-ethoxybenzyl)methanesulfonamide can be synthesized through the reaction of 2-ethoxybenzylamine with methanesulfonyl chloride. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
2-ethoxybenzylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxybenzyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group.
N-(2-methoxybenzyl)methanesulfonamide: A structurally similar compound with a methoxy group instead of an ethoxy group.
N-(4-ethoxybenzyl)methanesulfonamide: Another similar compound with the ethoxy group in a different position on the benzyl ring.
Uniqueness
N-(2-ethoxybenzyl)methanesulfonamide is unique due to the specific positioning of the ethoxy group on the benzyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-14-10-7-5-4-6-9(10)8-11-15(2,12)13/h4-7,11H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGUAZRFTOTMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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